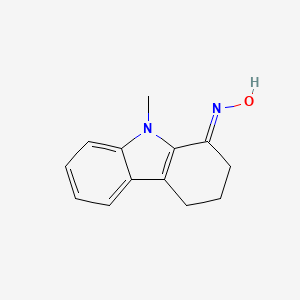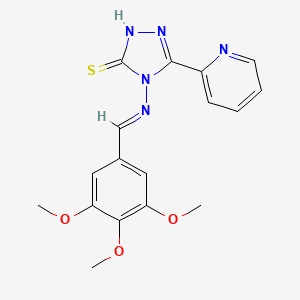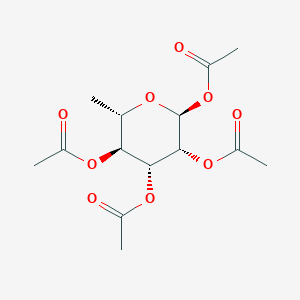
N-(1-adamantyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N’-phenylthiourea is an organic compound characterized by the presence of an adamantyl group and a phenyl group attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N’-phenylthiourea typically involves the reaction of 1-adamantylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
1-adamantylamine+phenyl isothiocyanate→N-(1-adamantyl)-N’-phenylthiourea
The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N-(1-adamantyl)-N’-phenylthiourea are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-adamantyl)-N’-phenylthiourea is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material science.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
N-(1-adamantyl)-N’-phenylthiourea has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-adamantyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N-(1-adamantyl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(1-adamantyl)-N’-phenylguanidine: Features a guanidine group in place of thiourea.
Uniqueness
N-(1-adamantyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C17H22N2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-phenylthiourea |
InChI |
InChI=1S/C17H22N2S/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20) |
Clé InChI |
XUSOQQLCHAESHK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)




![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)

![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)
